molecular formula C4H7BrO B1610391 Butanoyl Bromide CAS No. 5856-82-6

Butanoyl Bromide

Cat. No. B1610391
CAS RN: 5856-82-6
M. Wt: 151 g/mol
InChI Key: QAWBXZYPFCFQLA-UHFFFAOYSA-N
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Description

Butanoyl Bromide, also known as Butyryl Bromide, is an organic compound with the molecular formula C4H7BrO . It is a derivative of carboxylic acid where the -OH group is replaced by a bromine atom .


Synthesis Analysis

Butanoyl Bromide can be synthesized from butanoic acid. The -OH group in the acid is replaced by a bromine atom to form Butanoyl Bromide . A Grignard reagent is formed by the reaction of magnesium metal with an organic halide in diethyl ether. The halide can be iodine (most reactive), bromine, or chlorine (least reactive) .


Molecular Structure Analysis

The molecular structure of Butanoyl Bromide consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The acyl group is a hydrocarbon group attached to a carbon-oxygen double bond .


Chemical Reactions Analysis

Butanoyl Bromide can undergo elimination reactions via the E2 mechanism . In this mechanism, a base-induced elimination seems to be the only plausible reaction remaining for this combination of reactants .


Physical And Chemical Properties Analysis

Butanoyl Bromide is a colorless, fuming liquid . It has a strong smell that originates from the reactions between the compound and water vapor in the air . It does not dissolve in water because it reacts (often violently) with it to produce carboxylic acids and hydrogen halides .

Scientific Research Applications

Effects on Gastric Emptying and Antral Motor Activity

Butanoyl Bromide, specifically cyclotropium bromide, has been studied for its effects on gastric emptying and antral motor activity. A study by Stacher et al. (1984) found that cyclotropium bromide delays gastric emptying and reduces contraction amplitude in healthy men, without affecting the frequency and propagation velocity of antral contractions (Stacher et al., 1984).

Forensic and Medical Importance

Research by Oliveira et al. (2009) explored the effects of butylscopolamine bromide on the development of Chrysomya megacephala, a blow fly species significant in forensic and medical contexts in Brazil. The study found that larvae exposed to the drug exhibited a decreased rate of development and smaller body weight and length (Oliveira et al., 2009).

Anticholinergic Effects on Intestinal Wall

Pomeroy and Rand (1969) examined the effects of N-butylhyoscine bromide on the intestinal wall in guinea pigs. The drug showed rapid action in low concentration to abolish peristaltic activity and responses to transmural stimulation when applied to the serosal surface of the ileum (Pomeroy & Rand, 1969).

Application in Spectrophotometric Determination

A 2022 study by Hasan and Jabbar described the use of silver nanoparticles as a colorimetric probe for the spectrophotometric determination of hyoscine butyl bromide in pharmaceutical formulations. This method offers a simple and accurate approach for identifying the medication in tablet samples (Hasan & Jabbar, 2022).

Effects on Labor Duration and Outcomes

Research has been conducted on the effects of hyoscine butyl bromide on labor. Studies by Barau et al. (2018) and Raghavan (2008) found that hyoscine butyl bromide does not significantly shorten the duration of labor or affect feto-maternal outcomes (Barau et al., 2018), (Raghavan, 2008).

Synthesis of Anti-Diabetic Agents

Nazir et al. (2018) focused on the synthesis of anti-diabetic agents using butanoyl bromide derivatives. They examined the conversion of indolyl butanoic acid into various compounds and evaluated their antidiabetic potential, indicating a promising avenue for further research in diabetes treatment (Nazir et al., 2018).

Safety And Hazards

Butanoyl Bromide is highly flammable and can cause skin and eye irritation . It reacts with air to form explosive mixtures and containers may explode when heated .

Future Directions

The presence of organic material at the ocean surface calls for an assessment of the impact of often surface-active organic compounds on the interfacial density of halide ions . This has implications for halogen activation processes specifically when oxidants interact with halide ions at the aqueous solution–air interfaces of the ocean surface or sea spray aerosol particles .

properties

IUPAC Name

butanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWBXZYPFCFQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468738
Record name Butanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoyl Bromide

CAS RN

5856-82-6
Record name Butanoyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5856-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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